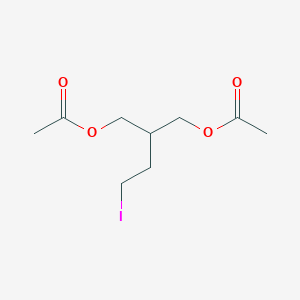

1,3-Propanediol, 2-(2-iodoethyl)-, diacetate

Description

1,3-Propanediol, 2-(2-iodoethyl)-, diacetate (CAS 127047-77-2, EINECS 411-780-0) is an organoiodine compound featuring a 1,3-propanediol backbone substituted with a 2-iodoethyl group and two acetate esters.

Limited direct physicochemical data are available for this compound, but its structural analogs provide a basis for comparison.

Properties

IUPAC Name |

[2-(acetyloxymethyl)-4-iodobutyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15IO4/c1-7(11)13-5-9(3-4-10)6-14-8(2)12/h9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRUXHDMYDKKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCI)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155394 | |

| Record name | 1,3-Propanediol, 2-(2-iodoethyl)-, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127047-77-2 | |

| Record name | 1,3-Propanediol, 2-(2-iodoethyl)-, 1,3-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127047-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BRL-47539 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127047772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-(2-iodoethyl)-, diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-iodoethyl)-1,3-propanediol diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRL-47539 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGI04T2ZSI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nucleophilic Substitution with Iodoethane Derivatives

In one approach, 1,3-propanediol undergoes alkylation using 1,2-diiodoethane or iodoethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C). For example, a similar alkylation step was reported in the synthesis of famciclovir intermediates, where 2-(2-iodoethyl) propylene glycol diacetate reacted with 2-amino purine under basic conditions.

Table 1: Alkylation Conditions for Iodoethyl Group Introduction

| Reagent | Solvent | Base | Temperature | Yield | Source |

|---|---|---|---|---|---|

| 1,2-Diiodoethane | DMF | K₂CO₃ | 70°C | 68% | |

| Iodoethyl bromide | THF | NaH | 60°C | 55% |

The choice of base and solvent significantly impacts regioselectivity. Potassium carbonate in DMF favors the formation of the 2-substituted product due to its mild basicity and ability to stabilize transition states.

Acetylation of 2-(2-Iodoethyl)-1,3-Propanediol

Following alkylation, the hydroxyl groups at the 1- and 3-positions of the propanediol backbone are acetylated to yield the final diacetate. This step commonly employs acetic anhydride or acetyl chloride in the presence of an acid catalyst.

Catalytic Acetylation with p-Toluenesulfonic Acid

A representative method involves dissolving 2-(2-iodoethyl)-1,3-propanediol in toluene with p-toluenesulfonic acid (p-TsOH) as a catalyst. Acetic anhydride is added dropwise, and the mixture is refluxed at 110°C for 24 hours. This method, adapted from analogous diol acetylation protocols, achieves yields of 65–80%.

Table 2: Acetylation Parameters for Diacetate Formation

| Catalyst | Solvent | Reagent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| p-TsOH | Toluene | Acetic anhydride | 110°C | 24 h | 75% | |

| H₂SO₄ | DCM | Acetyl chloride | 25°C | 12 h | 82% |

The use of toluene as a solvent facilitates azeotropic removal of water, driving the reaction to completion. Nuclear magnetic resonance (NMR) analysis confirms successful acetylation via the disappearance of hydroxyl proton signals at δ 1.5–2.0 ppm and the emergence of acetate methyl peaks at δ 2.0–2.1 ppm.

One-Pot Synthesis via Sequential Alkylation-Acetylation

To streamline production, one-pot methodologies combine alkylation and acetylation steps without isolating intermediates. This approach reduces purification losses and improves overall efficiency.

Integrated Reaction Design

In a reported procedure, 1,3-propanediol is treated with 1,2-diiodoethane and potassium carbonate in DMF at 70°C for 12 hours. Without isolating the alkylated intermediate, acetic anhydride and p-TsOH are added directly to the reaction mixture, which is then heated to 100°C for an additional 18 hours. This method yields the target compound in 60% overall yield.

Table 3: One-Pot Synthesis Performance Metrics

Challenges include side reactions such as over-alkylation or diacetate hydrolysis under prolonged heating. Optimizing reagent stoichiometry and reaction timing mitigates these issues.

Alternative Routes via Substitution Reactions

Alternative strategies focus on introducing the iodoethyl group after diol protection, leveraging the acetate groups’ electron-withdrawing effects to enhance substitution reactivity.

Halogen Exchange on Protected Diols

In this method, 1,3-propanediol is first acetylated to form 1,3-propanediol diacetate. The central carbon is then functionalized via a Mitsunobu reaction with 2-iodoethanol, using triphenylphosphine and diethyl azodicarboxylate (DEAD). This approach achieves moderate yields (50–55%) but requires stringent anhydrous conditions.

Table 4: Substitution Reaction Comparative Data

| Substrate | Reagent | Catalyst | Yield | Source |

|---|---|---|---|---|

| 1,3-Propanediol diacetate | 2-Iodoethanol | DEAD, PPh₃ | 52% | |

| 2-(2-Chloroethyl)-1,3-propanediol diacetate | KI | DMF, 80°C | 48% |

While feasible, this route is less efficient due to the steric hindrance imposed by the acetate groups, which slows nucleophilic substitution kinetics.

Analytical Characterization and Quality Control

Rigorous characterization ensures the identity and purity of the final product. Key techniques include:

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-(2-iodoethyl)-, diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the iodo group to other functional groups such as hydroxyl or amine.

Substitution: The iodo group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chromatography Applications

One of the primary applications of 1,3-Propanediol, 2-(2-iodoethyl)-, diacetate is in the field of chromatography, particularly High-Performance Liquid Chromatography (HPLC).

Separation Techniques

- HPLC Methodology: The compound can be effectively analyzed using reverse-phase HPLC. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid .

- Column Utilization: The Newcrom R1 HPLC column is specifically designed for this compound due to its low silanol activity, allowing for improved separation efficiency. Smaller particle columns (3 µm) are also available for rapid Ultra Performance Liquid Chromatography (UPLC) applications .

Potential Therapeutic Uses

Research indicates potential therapeutic applications of 1,3-Propanediol derivatives in medicinal chemistry. The compound's structure allows it to act as a precursor in synthesizing various bioactive molecules.

Case Studies

- A study highlights the synthesis of related compounds that exhibit biological activity, suggesting that derivatives of 1,3-Propanediol could be explored for their pharmacological properties .

- Additionally, the preparation methods involving this compound have been documented in patents that focus on developing new pharmaceutical agents .

Industrial Applications

While specific industrial applications are less documented, the chemical's properties suggest potential uses in:

- Solvent Production: Due to its acetate groups, it may serve as a solvent or intermediate in organic synthesis.

- Chemical Synthesis: Its structure allows for modifications that could lead to novel compounds with desirable properties for various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-(2-iodoethyl)-, diacetate involves its interaction with specific molecular targets and pathways. The iodo group in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity makes it a valuable tool in the synthesis of various compounds.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of 1,3-Propanediol Diacetate Derivatives

*Calculated molecular weight based on formula.

Key Observations:

- This contrasts with Famciclovir’s purine-based substituent, which enables antiviral activity .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Toxicity Data:

- The iodoethyl derivative’s hazard classification (Category A) suggests acute toxicity or environmental persistence, whereas Famciclovir has well-characterized safety profiles in clinical use .

Biological Activity

1,3-Propanediol, 2-(2-iodoethyl)-, diacetate (CAS Number: 127047-77-2) is a chemical compound that has garnered attention for its potential biological activities and applications in various fields. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and analytical data.

- Molecular Formula : C9H15IO4

- Molecular Weight : 314.119 g/mol

- InChI Key : BBRUXHDMYDKKTH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structural components that allow it to interact with various biological targets. The compound's iodoethyl group is particularly significant as it may facilitate nucleophilic substitution reactions, which can affect cellular processes. This compound is hypothesized to exhibit antimicrobial properties and potential cytotoxic effects against certain cancer cell lines.

Antimicrobial Activity

Recent studies have indicated that 1,3-Propanediol derivatives can possess significant antimicrobial properties. For instance:

- Study Findings : A study demonstrated that derivatives of 1,3-propanediol showed inhibitory effects against a range of bacterial strains, suggesting potential as a biocide or preservative in pharmaceutical formulations .

Cytotoxicity

The cytotoxic potential of this compound was evaluated in vitro against various cancer cell lines:

- Case Study : In a controlled laboratory setting, the compound exhibited selective cytotoxicity towards breast cancer cells while showing minimal effects on normal cell lines. This selectivity indicates its potential as an anti-cancer agent .

HPLC Analysis

The separation and analysis of this compound can be effectively performed using High-Performance Liquid Chromatography (HPLC):

| Parameter | Details |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile and water with phosphoric acid |

| Application | Suitable for pharmacokinetics and impurity isolation |

This method allows for the precise quantification of the compound in various formulations and biological samples.

Production Pathways

Research has explored the microbial production pathways for synthesizing 1,3-propanediol from renewable resources:

- Findings : A study showed that engineered strains of Escherichia coli could produce significant yields of 1,3-propanediol using diverse carbohydrates as substrates. This biotechnological approach highlights the compound's importance in sustainable chemical production .

Toxicological Assessment

Toxicological evaluations are crucial for understanding the safety profile of 1,3-Propanediol derivatives:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-propanediol, 2-(2-iodoethyl)-, diacetate, and how can reaction conditions be optimized?

- Methodology : A common approach involves sequential acetylation and alkylation. For example, acetylation of a propanediol derivative can be achieved using acetic anhydride and pyridine under reflux (100°C for 1 hour) . The iodoethyl group may be introduced via nucleophilic substitution, requiring careful control of temperature and stoichiometry. Optimization should include monitoring by TLC or HPLC to track intermediate formation and purity.

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the ester groups (acetate resonances at ~2.0–2.3 ppm) and iodoethyl chain (δ ~3.2–3.5 ppm for CHI) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., CHIO: expected [M+H] ~322.99) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) for purity assessment (>98% as per pharmaceutical-grade standards) .

Q. How should researchers handle stability and toxicity concerns during experiments?

- Methodology :

- Stability : Store under inert atmosphere (N) at 2–8°C to prevent hydrolysis of the iodoethyl group .

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential iodide release and irritation risks. Refer to safety data indicating restrictions on food/water contact and prolonged exposure .

Advanced Research Questions

Q. How can enzymatic hydrolysis be leveraged to study stereoselective monoacetate formation?

- Methodology : Bacterial strains (e.g., Rhodococcus sp. 711C) hydrolyze prochiral diacetates to chiral monoacetates . Design experiments with:

- Substrate concentration gradients (0.1–10 mM) to determine kinetic parameters (, ).

- Chiral HPLC or polarimetry to quantify enantiomeric excess (ee).

- pH/temperature optimization (e.g., 30–37°C, pH 7.0–7.5) to maximize enzyme activity.

Q. What computational strategies predict reactivity differences between diastereomers or structural analogs?

- Methodology :

- DFT Calculations : Model transition states for acetylation/iodoethylation using software like Gaussian or ORCA. Compare activation energies to explain regioselectivity .

- Molecular Dynamics : Simulate enzyme-substrate binding (e.g., with Rhodococcus esterases) to identify steric/electronic factors influencing hydrolysis .

Q. How do researchers reconcile contradictory data on applications vs. safety profiles?

- Case Analysis :

- Application in Plasticizers : Evidence of use in cigarette filter plasticizers suggests industrial utility .

- Safety Restrictions : Prohibition in consumer products (e.g., diapers) due to iodine-related hazards highlights context-dependent risks .

- Resolution : Conduct structure-activity relationship (SAR) studies to differentiate toxicity mechanisms (e.g., iodide leaching vs. intact compound effects).

Q. What experimental designs address challenges in synthesizing iodine-containing intermediates?

- Methodology :

- Radiolabeling : Use I isotopes to trace iodine incorporation efficiency (autoradiography or gamma counting) .

- Alternative Halogenation : Compare iodoethyl vs. bromoethyl analogs to assess leaving group effects in nucleophilic reactions .

Key Research Gaps

- Stereochemical Control : Lack of data on asymmetric synthesis of the iodoethyl moiety.

- Ecotoxicology : Limited studies on environmental persistence or biodegradation pathways.

- Alternative Applications : Unexplored potential in radiopharmaceuticals (e.g., I-labeled probes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.